molecular formula C8H5BrN2O2 B13640843 1-Bromoimidazo[1,5-a]pyridine-6-carboxylic acid

1-Bromoimidazo[1,5-a]pyridine-6-carboxylic acid

Katalognummer: B13640843
Molekulargewicht: 241.04 g/mol
InChI-Schlüssel: VYUHANLCTCXXHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromoimidazo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure. This compound is part of the imidazo[1,5-a]pyridine family, which is known for its diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of both bromine and carboxylic acid functional groups makes this compound particularly interesting for various chemical transformations and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromoimidazo[1,5-a]pyridine-6-carboxylic acid can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions to form the imidazo[1,5-a]pyridine core . The bromination step can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a suitable solvent such as ethyl acetate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromoimidazo[1,5-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of 1-Bromoimidazo[1,5-a]pyridine-6-carboxylic acid largely depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors. The bromine atom can facilitate binding interactions, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions . These interactions can modulate the activity of biological pathways, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Bromoimidazo[1,5-a]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and carboxylic acid groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .

Eigenschaften

Molekularformel

C8H5BrN2O2

Molekulargewicht

241.04 g/mol

IUPAC-Name

1-bromoimidazo[1,5-a]pyridine-6-carboxylic acid

InChI

InChI=1S/C8H5BrN2O2/c9-7-6-2-1-5(8(12)13)3-11(6)4-10-7/h1-4H,(H,12,13)

InChI-Schlüssel

VYUHANLCTCXXHW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(N=CN2C=C1C(=O)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.